N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group (ZBG) functionalisation

This thiazole‑sulfonamide‑acetamide (CAS 2034493‑69‑9) is a differentiated secondary sulfonamide probe engineered for carbonic anhydrase (CA) isoform‑selectivity studies. Unlike primary sulfonamides (e.g., CAS 113411‑22‑6), its N1‑ethyl‑5‑acetylthiophene substituent attenuates promiscuous nanomolar CA binding—enabling cleaner phenotypic dissection in inhibitor screening. The calculated ΔcLogP gain (+0.8 to +1.5) supports superior membrane penetration in cell‑based assays, while the CNS MPO‑compliant profile (MW 373.46, tPSA ≈113 Ų) suits neurology‑focused CA programmes. Supplied with ≥95% HPLC purity, ¹H‑NMR, and LC‑MS batch verification for multi‑site reproducibility.

Molecular Formula C13H15N3O4S3
Molecular Weight 373.46
CAS No. 2034493-69-9
Cat. No. B2913910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
CAS2034493-69-9
Molecular FormulaC13H15N3O4S3
Molecular Weight373.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C
InChIInChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18)
InChIKeyCGEOJCGFSORRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(N-(2-(5-Acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide (CAS 2034493-69-9): Structural Identity and Procurement-Relevant Physicochemical Baseline


N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide (CAS 2034493-69-9) is a synthetic small molecule belonging to the thiazole‑sulfonamide‑acetamide chemotype, with the molecular formula C₁₃H₁₅N₃O₄S₃ and a molecular weight of 373.46 g/mol . The structure combines a 2‑acetamidothiazole core, a secondary sulfamoyl linker, and a terminal 5‑acetylthiophene moiety, placing it within the broader class of heterocyclic sulfonamides that have been investigated as carbonic anhydrase (CA) inhibitors and chemical probes. Commercial listings indicate routine production at ≥95% purity (HPLC) for research‑use‑only applications , establishing a minimum quality threshold for procurement evaluation.

Why In‑Class Thiazole‑Sulfonamide Analogs Cannot Serve as Drop‑In Replacements for N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide (CAS 2034493-69-9)


Although numerous thiazole‑sulfonamide derivatives share a core 2‑acetamidothiazole‑5‑sulfonamide scaffold, the secondary N‑alkylation and the terminal 5‑acetylthiophene substituent distinguish this compound from primary sulfonamide counterparts such as N‑(5‑sulfamoylthiazol‑2‑yl)acetamide (CAS 113411‑22‑6). In carbonic anhydrase pharmacology, N1‑functionalisation of the sulfonamide zinc‑binding group profoundly alters both potency and isoform selectivity—published structure‑activity relationship (SAR) studies demonstrate that primary sulfonamides often exhibit nanomolar CA inhibition, whereas secondary sulfonamides with sterically demanding tails can show orders‑of‑magnitude lower affinity or altered isoform preference [1]. Therefore, generic interchange with simpler primary sulfonamide analogs risks irreproducible enzymatic profiles, compromised target engagement, and misleading structure‑activity conclusions in inhibitor screening campaigns.

Quantitative Differentiation Evidence for N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide (CAS 2034493-69-9) vs. Closest Analogs


Secondary Sulfonamide Architecture: Functional Divergence from Primary Sulfonamide CA Inhibitors

The target compound features an N‑ethyl‑5‑acetylthiophene substituent on the sulfamoyl nitrogen, classifying it as a secondary sulfonamide. In a systematic panel study of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX, N1‑functionalised secondary benzenesulfonamides exhibited Kᵢ values elevated by 10‑ to >1000‑fold relative to their primary sulfonamide progenitors, with the magnitude of potency loss determined by the steric and electronic nature of the N1‑tail [1]. While primary sulfonamides such as the unsubstituted N‑(5‑sulfamoylthiazol‑2‑yl)acetamide (CAS 113411‑22‑6) act as promiscuous, nanomolar CA inhibitors, N1‑derivatisation introduces the potential for isoform‑selective modulation—a critical parameter for chemical probe development.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group (ZBG) functionalisation

Lipophilicity Tuning via 5‑Acetylthiophene Tail: Chromatographic and Calculated logP Comparison

The incorporation of the 5‑acetylthiophene‑ethyl tail in the target compound adds two non‑polar rings and a ketone relative to the unsubstituted N‑(5‑sulfamoylthiazol‑2‑yl)acetamide, predictably increasing lipophilicity. Calculated logP (cLogP) for the target compound is approximately 1.8–2.2, compared to cLogP ≈ 0.7–1.0 for the primary sulfonamide comparator [1]. This shift in calculated logP typically correlates with improved passive membrane permeability and altered tissue distribution, although it may also increase plasma protein binding.

Lipophilicity (logP) Drug‑likeness Permeability

Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation for CNS Multiparameter Optimization (MPO) Scoring

The target compound (MW = 373.46 g/mol, tPSA ≈ 113 Ų) occupies a favourable region of CNS MPO space relative to its primary sulfonamide analog (MW = 221.26 g/mol, tPSA ≈ 95 Ų). While both compounds fall within typical CNS drug‑like boundaries, the target compound's higher molecular weight and tPSA place it closer to the centre of reported orally bioavailable CNS drug property distributions, potentially improving the balance between permeability and efflux transporter recognition [1].

CNS drug design tPSA Physicochemical property space

Commercial Purity and Identity Verification Standards vs. Non‑certified Laboratory Syntheses

Commercially sourced N‑(5‑(N‑(2‑(5‑acetylthiophen‑2‑yl)ethyl)sulfamoyl)thiazol‑2‑yl)acetamide (CAS 2034493‑69‑9) is routinely supplied with a certificate of analysis confirming ≥95% purity by HPLC and structural identity verified by ¹H‑NMR and LC‑MS . In contrast, in‑house synthesised batches of the unsubstituted analog N‑(5‑sulfamoylthiazol‑2‑yl)acetamide often lack such rigorous batch‑specific documentation, introducing variability in residual solvents, unreacted intermediates, or isomeric impurities that can confound biological assays.

Compound quality control HPLC purity Procurement specification

High‑Confidence Application Scenarios for N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide (CAS 2034493-69-9) Based on Quantitative Differentiation Evidence


Secondary Sulfonamide Chemical Probe for Profiling Isoform‑Selective Carbonic Anhydrase Inhibition

Researchers studying CA isoform selectivity can deploy this compound as a secondary sulfonamide probe where its N1‑ethyl‑acetylthiophene tail is expected to reduce promiscuous nanomolar binding intrinsic to primary sulfonamides (Section 3, Evidence 1). By benchmarking against the unsubstituted N‑(5‑sulfamoylthiazol‑2‑yl)acetamide, laboratories can differentiate CA‑dependent phenotypes arising from pan‑inhibition versus isoform‑biased modulation.

Cell‑Permeable Inhibitor Scaffold for Intracellular Carbonic Anhydrase Target Engagement

The calculated lipophilicity gain (ΔcLogP ≈ +0.8 to +1.5) compared to the primary sulfonamide comparator (Section 3, Evidence 2) supports the use of this compound in cell‑based assays where membrane penetration is rate‑limiting. The 5‑acetylthiophene motif may additionally engage hydrophobic sub‑pockets adjacent to the CA active site, offering a rational starting point for structure‑guided optimisation of cell‑active CA inhibitors.

CNS‑Oriented Carbonic Anhydrase Drug Discovery Starting Point

With physicochemical parameters (MW 373.46, tPSA ≈ 113 Ų) situated within the favourable CNS MPO property space (Section 3, Evidence 3), this compound constitutes a suitable lead‑like molecule for CNS‑penetrant CA inhibitor programmes targeting neurological conditions such as epilepsy or neuropathic pain. Its differentiated property profile over the lower‑MW primary sulfonamide analog may translate into improved brain exposure.

Reliable Procurement of a Pre‑Characterised Reference Compound for External HTS or Pharmacology Outsourcing

Laboratories outsourcing high‑throughput screening (HTS) or pharmacological profiling can procure this compound with documented ≥95% purity, ¹H‑NMR, and LC‑MS verification (Section 3, Evidence 4), reducing the risk of inconclusive data due to impurity‑driven artifacts. This quality‑assured supply chain makes it a dependable positive control or reference standard in multi‑site collaborative projects where batch‑to‑batch consistency is critical.

Quote Request

Request a Quote for N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.